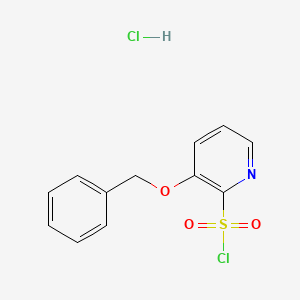

3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride

CAS No.: 1220039-86-0

Cat. No.: VC3191640

Molecular Formula: C12H11Cl2NO3S

Molecular Weight: 320.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220039-86-0 |

|---|---|

| Molecular Formula | C12H11Cl2NO3S |

| Molecular Weight | 320.2 g/mol |

| IUPAC Name | 3-phenylmethoxypyridine-2-sulfonyl chloride;hydrochloride |

| Standard InChI | InChI=1S/C12H10ClNO3S.ClH/c13-18(15,16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10;/h1-8H,9H2;1H |

| Standard InChI Key | LZZZPACEPHXHGI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(N=CC=C2)S(=O)(=O)Cl.Cl |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(N=CC=C2)S(=O)(=O)Cl.Cl |

Introduction

3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride is a complex organic compound with significant applications in biochemical research and medicinal chemistry. Its molecular formula is C12H11Cl2NO3S, and it has a molecular weight of approximately 320.2 g/mol. This compound is particularly noted for its role in the synthesis of pyrimidine derivatives and its interaction with enzymes and proteins, facilitating various biochemical reactions.

Synthesis and Preparation

The synthesis of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride typically involves the reaction of pyridine derivatives with sulfonyl chlorides under controlled conditions. The choice of solvents and reagents can significantly influence the yield and purity of the final product, which is crucial for subsequent biological testing.

Biochemical and Cellular Effects

This compound plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives. It interacts with various enzymes and proteins, facilitating the formation of these derivatives. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins and enzymes.

At the cellular level, 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its interaction with cellular proteins can lead to changes in signal transduction pathways, potentially altering gene expression patterns and metabolic processes.

Biological Activity and Potential Applications

Research indicates that compounds similar to 3-Benzyloxy-pyridine-2-sulfonyl chloride exhibit significant antimicrobial properties. For instance, related benzamide derivatives demonstrate selective inhibition against various bacterial strains. Preliminary studies also suggest that this compound may possess antitumor properties, inhibiting the proliferation of cancer cell lines possibly through mechanisms involving apoptosis induction and cell cycle arrest.

| Biological Activity | Description |

|---|---|

| Antimicrobial Properties | Inhibits bacterial growth |

| Antitumor Effects | Inhibits cancer cell proliferation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume